3-Bromo-2-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N and a molecular weight of 240.02 g/mol It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and a trifluoroethyl group at the 2-position
Scientific Research Applications
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine has several scientific research applications, including:
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target proteins.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(2,2,2-trifluoroethyl)pyridine typically involves the bromination of 2-(2,2,2-trifluoroethyl)pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides under suitable conditions.
Reduction Reactions: Reduction of the trifluoroethyl group can yield different products depending on the reducing agent used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopyridine derivatives, while oxidation reactions produce pyridine N-oxides .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoroethyl group.
3-Bromo-2-(trifluoromethyl)pyridine: Another closely related compound with a trifluoromethyl group at the 2-position.
Uniqueness
3-Bromo-2-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of both bromine and trifluoroethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
3-bromo-2-(2,2,2-trifluoroethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-5-2-1-3-12-6(5)4-7(9,10)11/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOXFJQZOCVDSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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